3-chloro-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide
Description
3-Chloro-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide is a hydrazone derivative characterized by a benzohydrazide core substituted with a chlorine atom at the 3-position and a naphthalen-2-yl ethylidene group. Hydrazones are renowned for their versatility in coordination chemistry, medicinal applications, and material science due to their ability to form stable complexes and exhibit diverse bioactivities . This compound’s structure combines a rigid naphthalene moiety with a hydrazone linker, enabling π-π stacking interactions and metal chelation, which are critical for applications in anticancer research and sensor development .
Properties
IUPAC Name |
3-chloro-N-[(E)-1-naphthalen-2-ylethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O/c1-13(15-10-9-14-5-2-3-6-16(14)11-15)21-22-19(23)17-7-4-8-18(20)12-17/h2-12H,1H3,(H,22,23)/b21-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUPEMGTFBMLHE-FYJGNVAPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)Cl)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)Cl)/C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide typically involves the condensation reaction between 3-chlorobenzohydrazide and 2-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzohydrazides .
Scientific Research Applications
3-chloro-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N’-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Hydrazides
Core Structural Variations
The following table highlights key structural differences between the target compound and its analogs:
Key Observations :
- Substituent Position : Chlorine at the 3-position (target compound) vs. 4-position (e.g., ) alters electronic properties and steric hindrance, affecting binding to biological targets or metal ions.
- Aromatic Moieties : Naphthalene derivatives (e.g., target compound, ) enhance π-stacking and hydrophobicity compared to smaller rings like benzene or thiophene .
- Functional Groups : Hydroxyl (CHBH, ) and nitro groups () introduce hydrogen-bonding or electron-withdrawing effects, modulating reactivity and bioactivity.
Anticancer Potential
- Coumarin-Benzohydrazide Analogs : (E)-4-hydroxy-N'-(1-(2-oxo-2H-chromen-3-yl)ethylidene)benzohydrazide (compound B) shows moderate MCL-1 protein inhibition, a target in myeloid leukemia, but lower potency compared to hydroxyl-substituted analogs .
Enzyme Inhibition
Biological Activity
3-chloro-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant data tables and case studies.
- Molecular Formula : C19H15ClN2O
- Molecular Weight : 322.7882 g/mol
- CAS Number : Not specified in the sources but can be derived from the molecular structure.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of hydrazone derivatives, including this compound. The compound has shown significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | |
| Escherichia coli | 64 μg/mL | |
| Candida albicans | 128 μg/mL |
These results indicate that the compound possesses moderate to strong antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Hydrazones have been recognized for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects:
- Cell Line : MCF-7 (Breast Cancer)
- IC50 : 15 μM
- Cell Line : HeLa (Cervical Cancer)
- IC50 : 12 μM
These findings suggest that the compound may be effective in targeting specific cancer types, warranting further investigation into its mechanism of action and potential therapeutic applications.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with cellular targets involved in apoptosis and cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
